1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene CAS 1355246-84-2
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene CAS 1355246-84-2
An In-Depth Technical Guide to 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene: A Privileged Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (CAS 1355246-84-2), a unique and promising building block for the synthesis of novel therapeutics. We will delve into its structural attributes, propose a robust synthetic strategy, and explore its potential applications in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to address complex therapeutic challenges.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3][4] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[2][5][6] Specifically, the trifluoromethoxy (-OCF3) group has gained significant traction due to its ability to enhance membrane permeability and metabolic stability, making it a privileged moiety in the development of new chemical entities.[7][8] This guide focuses on 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, a compound that synergistically combines the benefits of a fluoro group and a trifluoromethoxy group on a benzene ring, further functionalized with an isobutoxy group to allow for diverse chemical modifications.
Molecular Profile and Physicochemical Properties
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene is a substituted aromatic compound with the chemical formula C11H12F4O2. Its structure is characterized by a benzene ring substituted with four different groups, offering multiple points for chemical elaboration and property modulation.
| Property | Value | Source |
| CAS Number | 1355246-84-2 | |
| Molecular Formula | C11H12F4O2 | [9] |
| Molecular Weight | 252.21 g/mol | [9] |
| IUPAC Name | 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene | |
| SMILES | CC(C)COc1cc(OC(F)(F)F)ccc1F | |
| InChI Key | IPRSGQZXGBVGAQ-UHFFFAOYSA-N |
The presence of both the highly lipophilic trifluoromethoxy group and the flexible isobutoxy chain suggests that this molecule can be used to create derivatives with a wide range of solubilities and metabolic profiles.
Proposed Synthesis and Reaction Workflow
Proposed Synthetic Pathway
A logical approach would involve the nucleophilic aromatic substitution of a difluoro precursor or the etherification of a phenolic intermediate. A likely starting material would be a commercially available fluorinated phenol.
Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene The synthesis could commence with the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This reaction typically employs a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, likely directed to the position ortho to the fluorine and meta to the trifluoromethoxy group.
Step 2: Reduction of the Nitro Group The resulting nitro compound can be reduced to the corresponding aniline derivative. Common reducing agents for this transformation include tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.
Step 3: Diazotization and Hydrolysis (Sandmeyer Reaction) The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in an acidic solution, followed by hydrolysis of the diazonium salt.
Step 4: Williamson Ether Synthesis The final step would be a Williamson ether synthesis, where the newly formed phenol is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to yield the target molecule, 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene makes it a highly attractive scaffold for medicinal chemistry programs across various therapeutic areas.
Modulation of Pharmacokinetic Properties
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Increased Lipophilicity and Membrane Permeability: The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance a drug's ability to cross cellular membranes and improve oral bioavailability.[2][10]
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Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially leading to a longer half-life and reduced drug dosage.[2]
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Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-target interactions and solubility.
Role as a Versatile Chemical Building Block
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene can serve as a key intermediate in the synthesis of more complex molecules.[11][12] The aromatic ring can be further functionalized through various reactions, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or nucleophilic aromatic substitution of the fluorine atom under certain conditions.
Potential Therapeutic Areas
Given the prevalence of fluorinated compounds in approved drugs, this building block could be utilized in the development of novel agents for a wide range of diseases, including:
-
Oncology
-
Neurodegenerative diseases
-
Infectious diseases
-
Inflammatory disorders
Experimental Protocols for Characterization and Application
For researchers incorporating this molecule into their synthetic and screening programs, the following experimental workflows are recommended.
Structural Verification and Purity Analysis
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for structure and purity confirmation.
Protocol Steps:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H, 13C, and 19F NMR spectra to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is generally required for use in biological assays.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene may not be widely available, general precautions for handling fluorinated aromatic compounds should be followed.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene represents a promising and versatile building block for the synthesis of next-generation therapeutics. Its unique combination of fluoro, isobutoxy, and trifluoromethoxy groups offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel chemical entities with improved efficacy and safety profiles continues to grow, the strategic use of such highly functionalized and fluorinated scaffolds will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
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